molecular formula C9H11BrN2 B174580 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195986-87-9

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Número de catálogo B174580
Número CAS: 195986-87-9
Peso molecular: 227.1 g/mol
Clave InChI: DAONFGRTRQNHRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the CAS Number: 2416235-44-2 . It has a molecular weight of 300.03 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is 1S/C9H11BrN2.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 300.03 .

Aplicaciones Científicas De Investigación

1. Biochemical and Pharmacological Activities

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives have been studied for their biochemical and pharmacological activities, particularly their interactions with the D1 dopamine receptor. A study by Neumeyer et al. (1991) focused on synthesizing and evaluating the affinity of these compounds for the D1 receptor, identifying one derivative, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, as a suitable candidate for in vivo studies (Neumeyer et al., 1991).

2. Synthesis and Structural Analysis

Gorringe et al. (1969) investigated the synthesis of 2,3-dihydro-1H-1,4-diazepines, focusing on bromination reactions. They found that these compounds normally undergo bromination at the 6-position, leading to interesting structural variations (Gorringe et al., 1969).

3. Applications in Medicinal Chemistry

Yin and Wang (2016) reviewed the applications of benzo[b][1,4]diazepine derivatives in medicinal chemistry. They highlighted the antimicrobial, anti-neuroinflammatory, and anticancer activities of these compounds and summarized their synthetic methods (Yin & Wang, 2016).

4. Novel Synthetic Approaches

Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives. This work provided an alternative approach for the synthesis of these compounds, demonstrating their significant biological activities (Shaabani et al., 2009).

5. Therapeutic Applications

Golovenko et al. (2020) conducted a study on Propoxazepam, a derivative of 7-bromo-1H-benzo[e][1,4]diazepine, to assess its anti-inflammatory and analgesic actions. The study established significant anti-inflammatory activity in different in vivo experimental models (Golovenko et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound can provide more detailed safety information .

Propiedades

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAONFGRTRQNHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441768
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

195986-87-9
Record name 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195986-87-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (11.8 g, 46.2 mmol) was transferred to a round bottom flask. THF (0.57M) was added to the flask to make a slurry. Lithium aluminum hydride in 1M solution of THF (138.8 mmol) was added dropwise. When the addition was completed, the reaction mixture was heated to 63° C. After 19 hours, the reaction mixture was cooled to room temperature and then to 0° C. Water (3 mL) was added to the cooled reaction mixture, and the reaction mixture was stirred for 1 hour. After the 1 hour, 9 mL of 15% NaOH was added and the reaction mixture was stirred for another hour. Water was then added and the resulting precipitate was filtered off. The precipitate was then washed with ethyl acetate several times. The solvent was removed from the filtrate and the filtrate was transferred to a separatory funnel with ethyl acetate. The filtrate was extracted with ethyl acetate (3×). The combined organic extracts were washed with brine (1×), dried with magnesium sulfate, filtered and concentrated to give a yellow solid. Further purification (1% TEA/Ethyl acetate to start, then switched to 20% ammonia (2M solution in methanol)/ethyl acetate, then 100% methylene chloride) yielded the desired product.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
138.8 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 3
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 4
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 5
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 6
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Citations

For This Compound
1
Citations
Z Tashrifi… - Current Organic …, 2019 - ingentaconnect.com
This review article is focused on the synthesis of compounds with quinazolinones and benzo di/triazepine scaffolds. These invaluable derivatives are of great interest in medicinal and …
Number of citations: 12 www.ingentaconnect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.